molecular formula C14H11N3O3S B2919470 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 886917-40-4

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2919470
CAS No.: 886917-40-4
M. Wt: 301.32
InChI Key: WARRAMRQTVJEMA-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a methylthio-substituted phenyl group

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including proteins involved in cell cycle regulation and apoptosis .

Mode of Action

For instance, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This involves the activation of various proteins, including p53 and p21, which regulate the cell cycle and promote cell death .

Biochemical Pathways

The compound likely affects several biochemical pathways. Based on the actions of similar compounds, it may influence the p53 and p21 pathways, leading to cell cycle arrest . It may also activate apoptotic pathways, leading to cell death . These effects could have downstream impacts on other cellular processes, potentially contributing to the compound’s overall effects.

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets and mode of action. If it acts similarly to related compounds, it could cause cell cycle arrest and induce apoptosis in certain cells . This could potentially lead to a decrease in the proliferation of these cells, which could be beneficial in the context of diseases like cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The furan ring and the phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide: Contains a chlorine substituent instead of a methylthio group, leading to different physicochemical properties.

Uniqueness

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the presence of the methylthio group, which can significantly influence its chemical behavior and biological activity. This structural feature may enhance its potential as a versatile compound in various applications, distinguishing it from other similar oxadiazole derivatives.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)13-16-17-14(20-13)15-12(18)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARRAMRQTVJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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